molecular formula C9H11BrN2 B14506442 (2-Bromohexylidene)propanedinitrile CAS No. 62897-37-4

(2-Bromohexylidene)propanedinitrile

Cat. No.: B14506442
CAS No.: 62897-37-4
M. Wt: 227.10 g/mol
InChI Key: CXVOFEZNATYFQC-UHFFFAOYSA-N
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Description

(2-Bromohexylidene)propanedinitrile is an organic compound with the molecular formula C9H11BrN2 and a molecular weight of 227.1 g/mol It is a derivative of propanedinitrile, featuring a bromohexylidene group attached to the carbon backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromohexylidene)propanedinitrile typically involves the bromination of malononitrile. One method involves adding bromine to malononitrile dissolved in water, followed by purification through recrystallization from chloroform . The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(2-Bromohexylidene)propanedinitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as cyanide or hydroxide ions.

    Addition Reactions: The compound can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Common reagents used in reactions with this compound include sodium cyanide, potassium hydroxide, and various electrophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained.

Major Products Formed

The major products formed from reactions with this compound depend on the specific reagents and conditions used. For example, substitution reactions with cyanide ions yield nitrile derivatives, while addition reactions with electrophiles can produce a variety of functionalized compounds.

Scientific Research Applications

(2-Bromohexylidene)propanedinitrile has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2-Bromohexylidene)propanedinitrile involves its interaction with specific molecular targets and pathways. The bromine atom and nitrile groups play a crucial role in its reactivity, enabling it to participate in various chemical reactions. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the bromohexylidene group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry, where its unique structure can be leveraged to achieve desired outcomes.

Properties

CAS No.

62897-37-4

Molecular Formula

C9H11BrN2

Molecular Weight

227.10 g/mol

IUPAC Name

2-(2-bromohexylidene)propanedinitrile

InChI

InChI=1S/C9H11BrN2/c1-2-3-4-9(10)5-8(6-11)7-12/h5,9H,2-4H2,1H3

InChI Key

CXVOFEZNATYFQC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C=C(C#N)C#N)Br

Origin of Product

United States

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